1,2-Dihydro-4,6,8-Trimethylnaphthalene
Description
1,2-Dihydro-4,6,8-trimethylnaphthalene (C₁₃H₁₆, molecular weight: 172.27) is a partially hydrogenated naphthalene derivative with methyl substituents at the 4-, 6-, and 8-positions.
Properties
Molecular Formula |
C13H16 |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4,6,8-trimethyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16/c1-9-7-11(3)12-6-4-5-10(2)13(12)8-9/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
HQJFIGBRLMXLMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC2=C(C=C(C=C12)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Key analogs include:
Key Insight : Methyl group positioning influences volatility, solubility, and biological activity. For example, the 1,1,6-isomer exhibits higher synthetic accessibility compared to the 4,6,8-isomer .
Physicochemical Properties
- Molecular Weight : All isomers share identical molecular formulas (C₁₃H₁₆) but differ in logP and polarity due to methyl group arrangement. For instance, 1,2-dihydro-1,1,6-trimethylnaphthalene has a logP of ~3.5 (predicted), favoring lipophilicity .
- Volatility : In Bituminaria accessions, 1,2-dihydro-1,4,6-trimethylnaphthalene (0.44–0.63%) is more abundant than the 1,5,8-isomer (0.31–0.60%), suggesting substitution-dependent volatility .
- Aroma Profile: The 1,5,8-isomer contributes an "earthy" note, whereas α-ionone (a related terpenoid) exhibits floral/violet tones, highlighting structural sensitivity in sensory applications .
Industrial and Environmental Considerations
- Toxicity: Limited data on dihydro-trimethylnaphthalenes; parent compounds (e.g., naphthalene) are associated with hepatotoxicity and carcinogenicity, warranting caution in handling .
- Natural Occurrence : Several isomers are plant-derived (e.g., Bituminaria, sweet osmanthus), underscoring roles in ecological interactions and phytochemistry .
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